8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Scientific Research Applications
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Mechanism of Action
Target of Action
“8,9-Dimethoxy-2-methyl-5-[(3-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline” is a quinazoline derivative . Quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . The specific target of this compound would depend on its exact structure and functional groups.
Preparation Methods
The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the quinazoline moiety: This step involves the reaction of the triazole intermediate with suitable quinazoline precursors.
Chemical Reactions Analysis
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrophenylmethylsulfanyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
1,3,4-Thiadiazole derivatives: These compounds exhibit antimicrobial and anticancer activities.
1,2,4-Oxadiazole derivatives: Used in the development of pharmaceuticals due to their diverse biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-5-4-6-13(7-12)24(25)26/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHIDNBZFMUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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